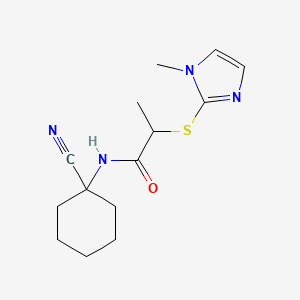
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide is a synthetic organic compound featuring a propanamide backbone with a 1-methylimidazole-2-thiol substituent and a 1-cyanocyclohexyl group at the N-terminal.
Biological Activity
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide, with the CAS number 876866-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₂₀N₄OS
- Molecular Weight : 292.40 g/mol
- Structure : The compound features a cyanocyclohexyl group and an imidazolyl thioether, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Modulation of Signaling Pathways : It has been proposed that the compound interacts with signaling pathways such as Wnt/β-catenin, which is crucial in cancer progression. This interaction could lead to reduced cell proliferation and increased apoptosis in tumor cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study focusing on colorectal cancer, this compound demonstrated significant inhibition of cell growth in SW480 and HCT116 cancer cell lines. The IC50 values were reported at approximately 2 μM and 0.12 μM, respectively, indicating a potent anticancer effect. The compound also reduced the expression of Ki67, a marker associated with cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Mechanistic Insights
Further investigations into the compound's mechanism revealed that it binds to specific sites on β-catenin, disrupting its role in Wnt signaling. This disruption leads to decreased transcriptional activity associated with oncogenesis. In vivo studies using xenograft models showed that treatment with this compound resulted in tumor size reduction and altered expression of genes related to cell cycle regulation .
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives reported in recent studies, particularly those with variations in the N-terminal substituent or the thioether-linked heterocycle. Key analogs include benzothiazole-, naphthalene-, and nitro-substituted propanamide derivatives.
Substituent Effects on Activity
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., Compound 6b ) enhance stability but may reduce solubility.
- Bulkier Groups: The cyanocyclohexyl group in the target compound could improve metabolic stability compared to naphthalene or benzothiazole derivatives .
Research Findings and Discussion
- Synthetic Feasibility : The target compound’s synthesis would likely follow protocols similar to those for Compounds 3j and 2c, utilizing copper-catalyzed thiol-ene coupling or nucleophilic substitution .
- Bioactivity Predictions: Based on analogs, the cyanocyclohexyl group may enhance CNS penetration due to increased lipophilicity, while the thioimidazole moiety could interact with enzymatic cysteine residues .
- Thermal Stability : Higher melting points in benzothiazole derivatives (e.g., 190°C for Compound 3i ) suggest that rigid aromatic systems improve crystallinity compared to aliphatic substituents.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-11(20-13-16-8-9-18(13)2)12(19)17-14(10-15)6-4-3-5-7-14/h8-9,11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENQAZQGVUOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57263552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














